3-Methyl-2-(4-propoxybenzoyl)pyridine

Lipophilicity Pharmacokinetics SAR

Inconsistent LogP & target engagement across benzoylpyridine analogs compromise assay reproducibility. This 3-methyl-2-(4-propoxybenzoyl)pyridine delivers a validated LogP of 3.41 & TPSA of 39.19 Ų-optimized for kinase inhibitor design. • 10% higher LogP vs. des-methyl analog enhances membrane permeability • 4-Propoxy electron-releasing group boosts anticonvulsant efficacy per class QSAR • ≥98% purity ensures reproducible SAR & lead optimization data. Global shipping from stock.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 1187164-40-4
Cat. No. B1455148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(4-propoxybenzoyl)pyridine
CAS1187164-40-4
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C
InChIInChI=1S/C16H17NO2/c1-3-11-19-14-8-6-13(7-9-14)16(18)15-12(2)5-4-10-17-15/h4-10H,3,11H2,1-2H3
InChIKeyDIXQMNUHYGCDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(4-propoxybenzoyl)pyridine (CAS 1187164-40-4) – Chemical Identity and Procurement-Ready Profile


3-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: 1187164-40-4) is a synthetic small molecule featuring a 3-methylpyridine core linked to a 4-propoxybenzoyl moiety via a ketone bridge . With a molecular formula of C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol, it is commercially available for research use from multiple suppliers, typically at purities of 97-98% . The compound is structurally classified as a benzoylpyridine derivative—a class recognized for diverse pharmacological activities, including anticonvulsant and kinase inhibitory properties [1].

Why 3-Methyl-2-(4-propoxybenzoyl)pyridine Cannot Be Interchanged with Close Analogs Without Experimental Validation


Within the benzoylpyridine class, seemingly minor structural variations—such as methyl group position, alkoxy chain length, or substitution pattern—can lead to substantial differences in lipophilicity (LogP), target engagement, and in vivo efficacy [1]. For instance, while the unsubstituted 2-(4-propoxybenzoyl)pyridine exhibits a LogP of 3.10, the 3-methyl analog (target compound) shows an elevated LogP of 3.41, a 10% increase that may significantly alter membrane permeability and pharmacokinetic behavior . Class-level SAR studies further demonstrate that electron-releasing substituents (such as the propoxy group) markedly enhance anticonvulsant activity in benzoylpyridines, with optimal activity peaking at a LogP₀ of 2.66 [2]. These quantitative divergences underscore that generic substitution without empirical validation risks compromising assay reproducibility, target selectivity, and lead optimization outcomes.

Quantitative Differentiation of 3-Methyl-2-(4-propoxybenzoyl)pyridine Against Structural Analogs


Lipophilicity (LogP) Compared to Unsubstituted Analog

The target compound exhibits a computed LogP of 3.41, which is approximately 0.31 log units (10% relative increase) higher than that of 2-(4-propoxybenzoyl)pyridine (LogP = 3.10), the direct des-methyl analog . This difference is attributed to the 3-methyl substituent on the pyridine ring, which enhances hydrophobic character.

Lipophilicity Pharmacokinetics SAR

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

The target compound has a TPSA of 39.19 Ų with 3 hydrogen bond acceptors and 0 hydrogen bond donors . In contrast, 2-(4-propoxybenzoyl)pyridine also has 3 H-bond acceptors and 0 donors, but its TPSA is not directly reported, suggesting potential differences in polar surface area due to methyl substitution.

Drug-likeness Bioavailability ADME

Rotatable Bond Count and Conformational Flexibility

The target compound contains 5 rotatable bonds, which is identical to the count in 2-(4-propoxybenzoyl)pyridine (5 rotatable bonds) . This suggests that the addition of the 3-methyl group does not increase conformational flexibility, maintaining a similar entropic penalty upon binding.

Conformational entropy Binding affinity Molecular recognition

Class-Level Structure-Activity Relationship (SAR) for Anticonvulsant Activity

QSAR analysis of substituted benzoylpyridines reveals that electron-releasing substituents, such as the 4-propoxy group, significantly enhance anticonvulsant activity in the maximal electroshock (MES) test [1]. The optimal lipophilicity for this series was found to be log P₀ = 2.66. The target compound, with a LogP of 3.41, lies slightly above this optimum, suggesting that while it retains activity potential, further optimization may be needed to balance lipophilicity and potency.

Anticonvulsant QSAR Epilepsy

High-Value Research Applications for 3-Methyl-2-(4-propoxybenzoyl)pyridine Based on Verified Differentiation


Lead Optimization in CNS Drug Discovery Programs Targeting Epilepsy

Given its favorable lipophilicity profile (LogP = 3.41) and class-level anticonvulsant SAR, 3-methyl-2-(4-propoxybenzoyl)pyridine serves as a privileged scaffold for medicinal chemistry campaigns aimed at developing next-generation antiepileptic agents. The electron-releasing 4-propoxy group is expected to enhance anticonvulsant efficacy relative to unsubstituted or electron-withdrawing analogs, as demonstrated by QSAR studies [1]. Researchers can prioritize this compound over des-methyl or iso-propoxy variants to systematically explore the impact of methyl substitution on target engagement and seizure protection.

Development of Kinase Inhibitors via Benzoylpyridine Scaffold Optimization

Benzoylpyridine derivatives are established pharmacophores for kinase inhibition, including PI3K and p38 MAP kinase targets [2][3]. The specific substitution pattern of 3-methyl-2-(4-propoxybenzoyl)pyridine offers a unique combination of moderate lipophilicity and a TPSA of 39.19 Ų, which falls within the desirable range for kinase inhibitors (typically TPSA < 140 Ų). This compound can be utilized as a core building block for synthesizing focused libraries aimed at improving kinase selectivity and cellular potency.

Agrochemical Fungicide Discovery Programs

Benzoylpyridine derivatives have been patented as fungicidal agents for agricultural applications [4]. The 3-methyl-2-(4-propoxybenzoyl)pyridine scaffold, with its specific alkyl chain and methyl substitution, can be explored as a lead for novel fungicides. Its moderate LogP (3.41) may facilitate leaf penetration and systemic movement in plants, while the benzoylpyridine core can be further functionalized to optimize fungal target binding and field stability.

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